molecular formula C11H23NO B12279744 Cyclohexanamine, 4-(pentyloxy)-, trans-

Cyclohexanamine, 4-(pentyloxy)-, trans-

Cat. No.: B12279744
M. Wt: 185.31 g/mol
InChI Key: MOULDBOONNJCBF-UHFFFAOYSA-N
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Description

trans-4-(pentyloxy)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C11H23NOCl. It is a derivative of cyclohexanamine, where the amine group is substituted at the 4-position with a pentyloxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(pentyloxy)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Formation of Intermediate: Cyclohexanone is reacted with pentyloxy bromide in the presence of a base to form 4-(pentyloxy)cyclohexanone.

    Reduction: The intermediate 4-(pentyloxy)cyclohexanone is then reduced using a reducing agent such as sodium borohydride to form trans-4-(pentyloxy)cyclohexanol.

    Amination: The alcohol is then converted to the amine via an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form trans-4-(pentyloxy)cyclohexanamine hydrochloride.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(pentyloxy)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry:

Mechanism of Action

The mechanism of action of trans-4-(pentyloxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • trans-4-(methoxy)cyclohexanamine hydrochloride
  • trans-4-(ethoxy)cyclohexanamine hydrochloride
  • trans-4-(butoxy)cyclohexanamine hydrochloride

Comparison:

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-pentoxycyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3

InChI Key

MOULDBOONNJCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(CC1)N

Origin of Product

United States

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